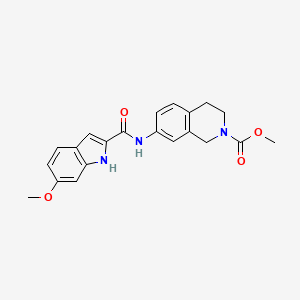

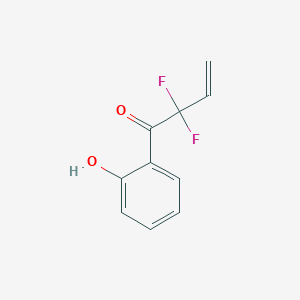

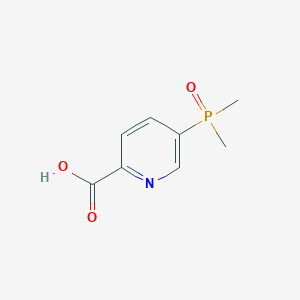

![molecular formula C19H13Cl2N3O2S B2881839 N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 1023356-72-0](/img/structure/B2881839.png)

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorescence Sensing and Intracellular Imaging

Naphthalene-based sulfonamide compounds have shown promise in fluorescence sensing and intracellular imaging applications. A study highlighted the use of a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems. This probe exhibited significant fluorescence enhancement upon interaction with Al3+, making it suitable for intracellular detection of Al3+ ions in cultured cells. The study also explored the antimicrobial activity of the probe, demonstrating its potential for bio-compatibility and non-mutagenicity in medical and environmental monitoring applications (Mondal et al., 2015).

Proton Exchange Membranes

Research into sulfonated naphthalene derivatives has yielded significant advancements in the development of proton exchange membranes (PEMs) for fuel cell applications. One study synthesized sulfonated naphthalene dianhydride-based polyimide copolymers, assessing their suitability for fuel cell applications through evaluations of water sorption, proton conductivity, and methanol permeability. The results indicated that these copolymers could offer a viable alternative to traditional Nafion membranes, potentially enhancing fuel cell efficiency and durability (Einsla et al., 2005).

Anticancer Properties

The synthesis and biological evaluation of naphthalene sulfonamide derivatives have also been explored for their anticancer properties. A study on phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. These compounds induced apoptosis and arrested the cell cycle, suggesting their potential as therapeutic agents for cancer treatment (Ravichandiran et al., 2019).

Sensor Applications

Naphthalene sulfonamide compounds have been utilized in sensor applications, particularly for the detection of metal ions. One study developed a carbon paste sensor using a naphthalene sulfonamide derivative as a sensing material for Er(III) ions. The modified sensor exhibited improved sensitivity and selectivity compared to traditional sensors, highlighting the utility of naphthalene sulfonamide compounds in analytical chemistry (Faridbod et al., 2009).

特性

IUPAC Name |

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O2S/c20-18-19(21)24(12-22-18)16-8-6-15(7-9-16)23-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-12,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJKCTYWDMAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

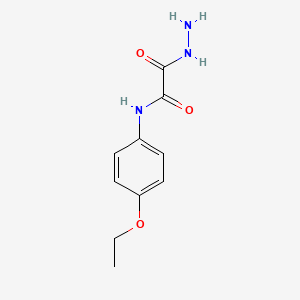

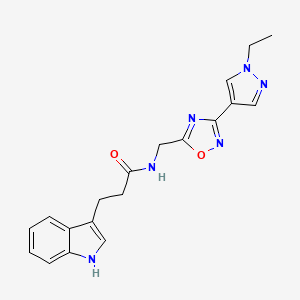

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)

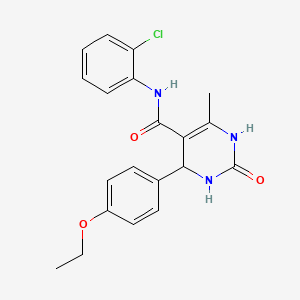

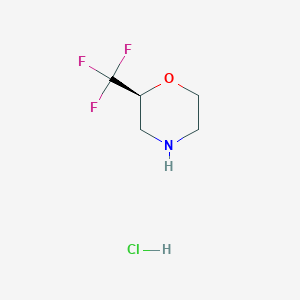

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

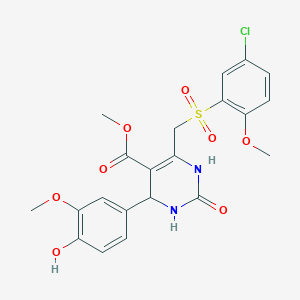

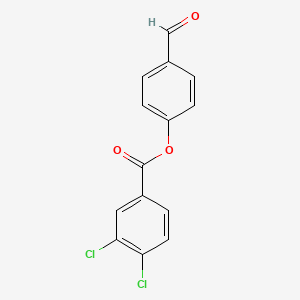

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)

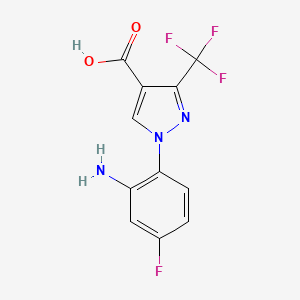

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)